molecular formula C9H12O2S B8374756 2-[4-(Methylthio)phenoxy]ethanol

2-[4-(Methylthio)phenoxy]ethanol

Cat. No. B8374756
M. Wt: 184.26 g/mol
InChI Key: CIGKXQGMJPHOIE-UHFFFAOYSA-N
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Patent
US04895840

Procedure details

A solution of 14.1 g (0.77 mole) of 2-[4-(methylthio)phenoxy]ethanol (from Preparation 35) and 31.2 g (0.18 mole) of m-chlorophenylbenzoic acid in 800 ml of methylene chloride was stirred at room temperature overnight. A saturated, aqueous solution (300 ml) of sodium bisulfite was added, and the mixture was stirred at room temperature for 0.5 hr. The phases were separated, the mthylene chloride solution was dried over magnesium sulfate, and the volume reduced to approximately 100 ml in vacuo. n-Hexane was added until the solution became cloudy, and 9.40 g (56.8%) of the product precipitated as a white, crystalline solid, m.p. 96°-98° C.
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
31.2 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CS[C:3]1[CH:12]=[CH:11][C:6]([O:7][CH2:8][CH2:9][OH:10])=[CH:5][CH:4]=1.Cl[C:14]1C(C2C=CC=CC=2)=C(C=CC=1)C(O)=O.[S:29](=[O:32])(O)[O-:30].[Na+]>C(Cl)Cl>[CH3:14][S:29]([C:3]1[CH:12]=[CH:11][C:6]([O:7][CH2:8][CH2:9][OH:10])=[CH:5][CH:4]=1)(=[O:32])=[O:30] |f:2.3|

Inputs

Step One
Name
Quantity
14.1 g
Type
reactant
Smiles
CSC1=CC=C(OCCO)C=C1
Name
Quantity
31.2 g
Type
reactant
Smiles
ClC=1C(=C(C(=O)O)C=CC1)C1=CC=CC=C1
Name
Quantity
800 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
S([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 0.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The phases were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the mthylene chloride solution was dried over magnesium sulfate
ADDITION
Type
ADDITION
Details
n-Hexane was added until the solution
CUSTOM
Type
CUSTOM
Details
precipitated as a white, crystalline solid, m.p. 96°-98° C.

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
CS(=O)(=O)C1=CC=C(OCCO)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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